Cyanine5.5 carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

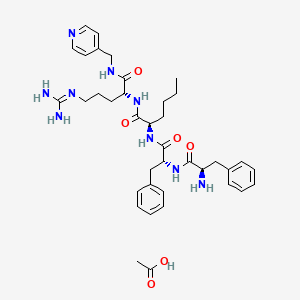

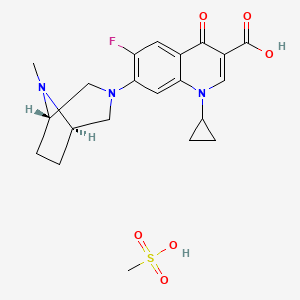

Cyanine5.5 carboxylic acid is a far-red emitting fluorescent dye . It is in the form of a dark blue powder . The dye is non-reactive for most applications and can be used as a control or reference sample, and for instrument calibration .

Molecular Structure Analysis

The molecular formula of Cyanine5.5 carboxylic acid is C40H43ClN2O2 . The IUPAC name is 1H-Benz[e]indolium, 2-[5-[3-(5-carboxypentyl)-1,3-dihydro-1,1-dimethyl-2H-benz[e]indol-2-ylidene]-1,3-pentadien-1-yl]-1,1,3-trimethyl- .Physical And Chemical Properties Analysis

Cyanine5.5 carboxylic acid has a molecular weight of 619.23 . It is soluble in organic solvents (DMSO, DMF, dichloromethane), but practically insoluble in water . The dye has an excitation/absorption maximum at 684 nm and an emission maximum at 710 nm .Applications De Recherche Scientifique

Bioconjugation and Metal Chelation : Cyanine dyes with carboxylic acid groups, such as Cyanine5.5 carboxylic acid, have been utilized in various fields due to their bioconjugation capabilities and potential as metal chelators. Their optical properties, such as absorbance and emission maxima, quantum yield, and molecular brightness levels, are significant in determining their effectiveness as fluorescent probes. The acid groups in these dyes act as functional handles, enhancing their applicability in biological and chemical studies (Dost, Gressel, & Henary, 2017).

Single-Molecule Optical Switch : Carbocyanine dyes, including Cy5 variants, demonstrate the capacity to act as efficient reversible single-molecule optical switches. This property is valuable in applications like ultrahigh-density optical data storage. The fluorescent state of these dyes can be restored after apparent photobleaching, which is significant in the study of biological processes and the development of new imaging technologies (Heilemann et al., 2005).

Fluorescent Labeling of Nucleic Acids : Cyanine dyes, including variants like Cy3 and Cy5, are commonly used in fluorescent labeling of DNA and RNA. Their fluorescence efficiency is influenced by the sequence of the nucleic acid they are attached to. This sequence-dependent fluorescence is critical in applications like qPCR, sequencing, and fluorescence in situ hybridization, where accurate and consistent labeling is required (Kretschy & Somoza, 2014).

Bioorthogonal Conjugation : Monofunctional carbocyanine dyes, modified with carboxylic acids, azides, or alkynes, have been developed for biological applications. These dyes exhibit strong near-infrared fluorescence emission and are useful in bioorthogonal labeling schemes, particularly in "click" reactions for cellular imaging and other bioanalytical applications (Shao, Weissleder, & Hilderbrand, 2008).

DNA Dye Aggregate Structures : Cyanine dyes like Cy5 are being explored for their role in exciton delocalization in DNA dye aggregate structures. This application is pertinent to the development of light-harvesting devices and room-temperature quantum computers. The tuning of dye properties such as hydrophilicity/hydrophobicity influences the strength of excitonic coupling in these structures (Meares et al., 2022).

Propriétés

Numéro CAS |

1449661-34-0 |

|---|---|

Nom du produit |

Cyanine5.5 carboxylic acid |

Formule moléculaire |

C40H43ClN2O2 |

Poids moléculaire |

619.25 |

Nom IUPAC |

1H-Benz[e]indolium, 2-[5-[3-(5-carboxypentyl)-1,3-dihydro-1,1-dimethyl-2H-benz[e]indol-2-ylidene]-1,3-pentadien-1-yl]-1,1,3-trimethyl- |

InChI |

InChI=1S/C40H42N2O2.ClH/c1-39(2)34(41(5)32-25-23-28-16-11-13-18-30(28)37(32)39)20-8-6-9-21-35-40(3,4)38-31-19-14-12-17-29(31)24-26-33(38)42(35)27-15-7-10-22-36(43)44;/h6,8-9,11-14,16-21,23-26H,7,10,15,22,27H2,1-5H3;1H |

Clé InChI |

UFNAFNWOXFAMSM-UHFFFAOYSA-N |

SMILES |

CC(C1=C(C=CC=C2)C2=CC=C1N/3C)(C)C3=C/C=C/C=C/C4=[N+](CCCCCC(O)=O)C5=CC=C(C=CC=C6)C6=C5C4(C)C.[Cl-] |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3R,4R,5R,6R)-3,4,5-triacetoxy-6-[2-[1'-acetyl-7-[2-[(2R,3R,4R,5R,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)tetrahydropyran-2-yl]ethynyl]spiro[fluorene-9,4'-piperidine]-2-yl]ethynyl]tetrahydropyran-2-yl]methyl acetate](/img/structure/B606790.png)

![(s)-2-(4-(4-Chlorophenyl)-2,3,9-trimethyl-6h-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetamide](/img/structure/B606794.png)

![N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[(1R)-1-(oxan-4-yl)ethyl]indole-3-carboxamide](/img/structure/B606796.png)

![2-[3-(3-(2,4-Difluorophenyl)-4,5-dihydro-5-isoxazolyl]-1-(4-morpholinyl)ethanone](/img/structure/B606803.png)